2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl
Overview
Description
2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl is a chemical compound known for its use as a ligand in various catalytic processes. It is a biaryl phosphine ligand that has gained attention due to its ability to enhance the reactivity of palladium-catalyzed cross-coupling reactions. The compound is characterized by its sterically bulky structure, which contributes to its unique properties and effectiveness in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl typically involves the reaction of di-tert-butylchlorophosphane with 2-bromobiphenyl under inert conditions. The reaction is carried out in the presence of a base, such as sodium tert-butoxide, in a suitable solvent like tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides and reduction to regenerate the phosphine ligand.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving this compound include palladium catalysts, bases like sodium tert-butoxide, and solvents such as tetrahydrofuran and toluene.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. Temperature control is crucial to ensure optimal reaction rates and yields.
Major Products
The major products formed from reactions involving 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl depend on the specific reaction type. In cross-coupling reactions, the products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency of palladium-catalyzed cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals and materials, contributing to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The steric bulk of the ligand helps to enhance selectivity and reactivity in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
JohnPhos: Another biaryl phosphine ligand with similar steric properties.
XPhos: A ligand known for its use in palladium-catalyzed cross-coupling reactions.
SPhos: A ligand with a similar structure but different electronic properties.
Uniqueness
2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic processes. Its ability to enhance the reactivity and selectivity of palladium-catalyzed reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
ditert-butyl-[2-(2,6-dimethylphenyl)phenyl]phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31P/c1-16-12-11-13-17(2)20(16)18-14-9-10-15-19(18)23(21(3,4)5)22(6,7)8/h9-15H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBWMABBLBKKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.